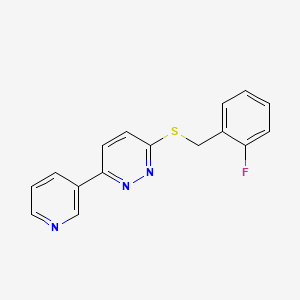

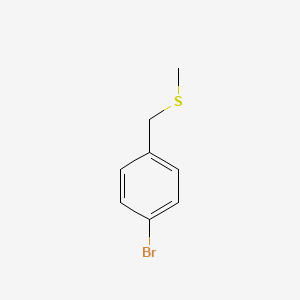

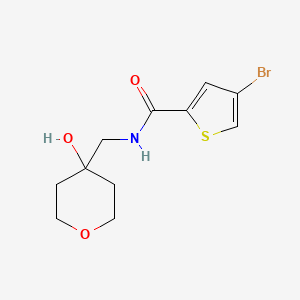

N-(4,6-dimethylpyrimidin-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethylpyrimidin-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as DMTT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of nicotinamide derivatives and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Antibacterial Activity

Research on derivatives of pyrimidine and nicotinamide has highlighted their potential in the synthesis of compounds with antibacterial properties. For instance, the synthesis of 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones from derivatives including 2-amino-4,6-dimethyl nicotinamide shows significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests the utility of such derivatives in developing new antibacterial agents (Lakshmi Narayana et al., 2009).

DNA Damage Repair

Nicotinamide, a closely related compound, has been shown to stimulate the repair of DNA damage in human lymphocytes. This property is crucial for enhancing the cellular response to DNA damage, indicating potential applications in cancer prevention and treatment, as well as in improving the efficacy of existing cancer therapies (Berger & Sikorski, 1980).

Metabolic Pathway Modulation

Nicotinamide plays a significant role in cellular energy metabolism, affecting various physiological processes. Its involvement in modulating oxidative stress and cellular survival pathways highlights its potential in treating disorders related to immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).

Metabolomics and Cancer Research

Studies on the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the nicotinamide adenine dinucleotide (NAD+) biosynthesis pathway, reveal insights into the metabolic perturbations in cancer cells. This research provides a deeper understanding of the metabolic effects of NAMPT inhibition, offering new avenues for therapeutic intervention in cancer treatment (Tolstikov et al., 2014).

Chemical Structure and Molecular Interaction Studies

Investigations into the structure and interactions of nicotinamide analogs offer valuable information on their potential biological activities. For example, the study of sulfamethazine Schiff-base derivatives related to pyrimidine and nicotinamide provides insights into their hydrogen-bond effects, spectroscopic properties, and molecular structure, which are essential for designing compounds with specific biological activities (Mansour & Ghani, 2013).

properties

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S/c1-10-7-11(2)19-16(18-10)20-15(21)12-3-4-14(17-8-12)22-13-5-6-23-9-13/h3-4,7-8,13H,5-6,9H2,1-2H3,(H,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCVWHQSWVLMJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)C2=CN=C(C=C2)OC3CCSC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-nitrobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2770745.png)

![N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B2770747.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2770750.png)

![3-Hydroxy-7,8-dihydro-6H-pyrido[3,2-c]pyridazine-5-carboxylic acid tert-butyl ester](/img/structure/B2770751.png)

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2770758.png)

![Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2770762.png)